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molecular formula C17H20O4 B8692381 Buta-1,3-diene;2-methylidenebutanedioic acid;styrene CAS No. 30174-67-5

Buta-1,3-diene;2-methylidenebutanedioic acid;styrene

Cat. No. B8692381
M. Wt: 288.34 g/mol
InChI Key: KMSWLOZDZYOVCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05104923

Procedure details

A styrene-butadiene-itaconic acid copolymer latex was prepared by adding to a pressure reactor with constant stirring 24.24 parts water, 0.5 parts itaconic acid, 0.8 parts of a 10 percent solution of Aerosol A-196 surfactant (sodium dicyclohexyl sulfosuccinate available from American Cyanamid Co., Wayne, New Jersey), and 0.5 parts of a polystyrene seed, 25 nm particle size. The mixture was heated to 150° F., and 0.2 parts sodium persulfate was added to initiate the reaction. Then 40 parts butadiene, 60 parts styrene, 1.0 part Sulfole 120 mercaptan, (tertiary dodecyl mercaptan available from Phillips Chemical Co., a subsidiary of Phillips Petroleum Co., Bartlesville, OK), dissolved in styrene, an additional 1.2 parts of 10 percent Aerosol A-196, 0.03 parts Versene 100 (sodium ethylene diamine tetraacetate available from Dow Chemical Co., Midland, MI), and 5 parts MAGME-100 (methyl acryloamidoglycolate methyl ether, available from American Cyanamid Co., Wayne, NJ) were added over a 6 hour period. The final mixture was heated at a temperature of 170° F. for 5 hours. The resulting emulsion polymer was cooled and removed from the reactor. It had a pH value of 2.3, which was adjusted to pH 7.0 with ammonium hydroxide. Total solids were 51 percent.
[Compound]
Name
final mixture
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0 (± 1) mol
Type
reactant
Reaction Step One
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Name
Petroleum
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Reaction Step Five
Name
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Type
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[Compound]
Name
polystyrene
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Type
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Sulfole 120 mercaptan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
tertiary dodecyl mercaptan
Quantity
0 (± 1) mol
Type
reactant
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Name
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Type
reactant
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[Compound]
Name
MAGME-100
Quantity
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Type
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Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]([CH2:4][C:5]([OH:7])=[O:6])=[CH2:3].C1CC(NC2[C:25]3[C:20](=[CH:21][C:22](Cl)=[C:23](Cl)[CH:24]=3)[C:19]([C:28]3C=CN=CC=3)=NN=2)CC1.S(OOS([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].C=CC=C.C(N(CC([O-])=O)CC([O-])=O)CN(CC([O-])=O)CC([O-])=O.[Na+].[Na+].[Na+].[Na+]>C=CC1C=CC=CC=1.O>[CH2:1]=[CH:2][CH:4]=[CH2:5].[CH2:28]=[CH:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[C:1]([OH:9])(=[O:8])[C:2]([CH2:4][C:5]([OH:7])=[O:6])=[CH2:3] |f:2.3.4,6.7.8.9.10,13.14.15|

Inputs

Step One
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Petroleum
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
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Type
solvent
Smiles
C=CC1=CC=CC=C1
Step Four
Name
Quantity
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Type
solvent
Smiles
C=CC1=CC=CC=C1
Step Five
Name
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Type
reactant
Smiles
C(C(=C)CC(=O)O)(=O)O
Name
solution
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Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC(C1)NC2=NN=C(C3=CC(=C(C=C32)Cl)Cl)C4=CC=NC=C4
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
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Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]
Step Seven
Name
Quantity
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Type
reactant
Smiles
C=CC=C
Step Eight
Name
Sulfole 120 mercaptan
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
tertiary dodecyl mercaptan
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC(C1)NC2=NN=C(C3=CC(=C(C=C32)Cl)Cl)C4=CC=NC=C4
Name
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0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Name
MAGME-100
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °F
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding to a pressure reactor
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The resulting emulsion polymer was cooled
CUSTOM
Type
CUSTOM
Details
removed from the reactor

Outcomes

Product
Name
Type
product
Smiles
C=CC=C.C=CC1=CC=CC=C1.C(C(=C)CC(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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